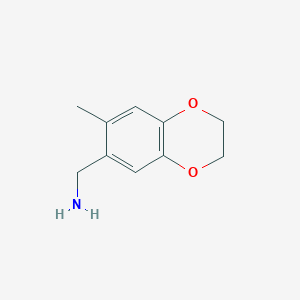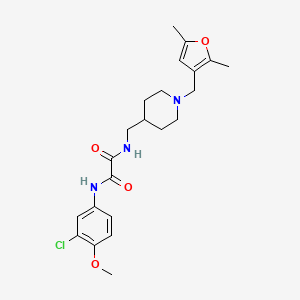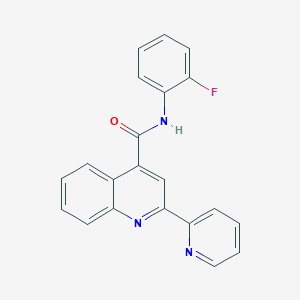
Benzyl-1-(Chlorsulfonyl)-2-methylpropan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate: is an organic compound that features a benzyl group, a chlorosulfonyl group, and a carbamate moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of heterocyclic compounds and other functionalized carbamates.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein modification. Its reactive chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites in proteins.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. It can be used to develop drugs with specific biological activities.
Industry: In the industrial sector, Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate typically involves the reaction of benzyl alcohol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzyl alcohol reacts with chlorosulfonyl isocyanate in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate involves its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the modification of their structure and function. The compound can interact with proteins, enzymes, and other biomolecules, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity.
Benzyl carbamate: A simpler carbamate compound without the chlorosulfonyl group.
Sulfonyl chlorides: Compounds with similar reactivity but different structural features.
Uniqueness: Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate is unique due to the presence of both a benzyl group and a chlorosulfonyl group
Eigenschaften
IUPAC Name |
benzyl N-(1-chlorosulfonyl-2-methylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,9-19(13,16)17)14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLKBCTVMCOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2389809.png)
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2389812.png)

![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2389818.png)
![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)



![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2389827.png)

![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)
